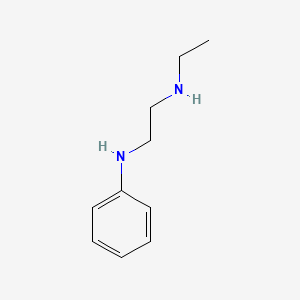

N-Ethyl-N-phenylethylenediamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

23730-69-0 |

|---|---|

Fórmula molecular |

C10H16N2 |

Peso molecular |

164.25 g/mol |

Nombre IUPAC |

N'-ethyl-N'-phenylethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9,11H2,1H3 |

Clave InChI |

NWQPERNHNMYVPS-UHFFFAOYSA-N |

SMILES |

CCNCCNC1=CC=CC=C1 |

SMILES canónico |

CCN(CCN)C1=CC=CC=C1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Ethyl-N-phenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of established protocols for the synthesis of N-Ethyl-N-phenylethylenediamine, a key intermediate in various chemical and pharmaceutical applications. The following sections present two primary synthesis methodologies: Reductive Amination and Direct N-Alkylation. Each method is accompanied by a detailed experimental protocol, a summary of quantitative data in a tabular format, and illustrative diagrams to clarify the reaction pathways and workflows.

Method 1: Reductive Amination of N-Phenylethylenediamine with Acetaldehyde

Reductive amination is a widely utilized and efficient method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, N-phenylethylenediamine is reacted with acetaldehyde in the presence of a suitable reducing agent.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-phenylethylenediamine (1.0 equivalent). Dissolve the amine in a suitable solvent such as methanol, ethanol, or dichloromethane.

-

Addition of Carbonyl: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 equivalents) to the stirred solution. Maintain the temperature at 0 °C during the addition to control the reaction exotherm.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture again to 0 °C. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The choice of reducing agent can influence the reaction's selectivity and workup procedure.[1]

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate by TLC.

-

Workup: Quench the reaction by the slow addition of water. If the solvent is water-miscible, it can be removed under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| N-Phenylethylenediamine | 1.0 eq | Starting material |

| Acetaldehyde | 1.1 eq | Ethylating agent |

| Reducing Agent | 1.5 eq | e.g., NaBH₄ or NaBH(OAc)₃ |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | Initial cooling, then ambient |

| Reaction Time | 14-28 hours | Includes imine formation and reduction |

| Solvent | Methanol / Dichloromethane | Anhydrous |

| Yield | ||

| Typical Yield | 75-90% | Dependent on scale and purification |

Diagrams

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

Caption: Experimental workflow for the reductive amination synthesis.

Method 2: Direct N-Alkylation of N-Phenylethylenediamine

Direct N-alkylation involves the reaction of an amine with an alkylating agent, typically an alkyl halide, in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation, producing tertiary and quaternary ammonium salts. Careful control of reaction conditions is crucial for achieving mono-alkylation.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve N-phenylethylenediamine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base (2.0-3.0 equivalents), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. The base is essential to neutralize the acid generated during the reaction.

-

Addition of Alkylating Agent: Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide (1.0-1.2 equivalents), to the stirred suspension at room temperature. Using a slight excess of the amine can favor mono-alkylation.

-

Reaction Heating: Heat the reaction mixture to a temperature between 60-80 °C and maintain it for 4-12 hours. Monitor the progress of the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| N-Phenylethylenediamine | 1.0 eq | Can be used in slight excess to favor mono-alkylation |

| Ethyl Halide | 1.0-1.2 eq | e.g., Ethyl bromide or Ethyl iodide |

| Base | 2.0-3.0 eq | e.g., K₂CO₃ or DIPEA |

| Reaction Conditions | ||

| Temperature | 60-80 °C | Heating is typically required |

| Reaction Time | 4-12 hours | Monitored by TLC |

| Solvent | Acetonitrile / DMF | Polar aprotic |

| Yield | ||

| Typical Yield | 60-80% | Can be lower due to potential over-alkylation |

Diagrams

Caption: Reaction pathway for the direct N-alkylation of N-phenylethylenediamine.

Caption: Experimental workflow for the direct N-alkylation synthesis.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Ethyl-N-phenylethylenediamine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-phenylethylenediamine is an organic compound belonging to the family of substituted ethylenediamines. The nomenclature "this compound" can be ambiguous and may refer to two primary structural isomers: N-Ethyl-N'-phenylethane-1,2-diamine or N-(2-aminoethyl)-N-ethylaniline . This guide will focus on the available data for these structures and closely related compounds to provide a comprehensive overview of their physicochemical properties.

Substituted ethylenediamines are significant in medicinal chemistry and materials science due to their versatile roles as ligands, building blocks for pharmaceuticals, and components in dye synthesis. Understanding their core physicochemical properties is crucial for predicting their behavior in biological systems and for the rational design of new molecules.

This document provides a summary of known quantitative data, detailed experimental protocols for property determination, and visualizations to illustrate chemical structures and synthetic pathways.

Physicochemical Properties

Due to the limited availability of specific experimental data for this compound isomers, this section presents data for the parent compound, N-Phenylethylenediamine, and a related diethylated analog to provide context and allow for informed estimations.

Data Summary

| Property | N-Phenylethylenediamine | N-(2-aminoethyl)-N-ethylaniline | N-Ethylaniline (Related Compound) |

| CAS Number | 1664-40-0[1] | 23730-69-0[2] | 103-69-5[3][4] |

| Molecular Formula | C₈H₁₂N₂[1] | C₁₀H₁₆N₂[2] | C₈H₁₁N[3] |

| Molecular Weight | 136.19 g/mol | 164.25 g/mol | 121.18 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or solid[1] | - | Clear, light yellow to light brown liquid[4] |

| Melting Point | 183-186 °C (debatable, likely salt) | - | -63 °C[3][4] |

| Boiling Point | 262-264 °C (lit.) | - | 205 °C[3][4] |

| Density | 1.041 g/mL at 25 °C (lit.) | - | 0.963 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.587 (lit.) | - | 1.5540[3] |

| Solubility | Moderately soluble in water; more soluble in organic solvents.[1] | - | Limited solubility in water (~50 g/L at 20°C); soluble in many organic solvents.[4] |

| pKa | - | - | Strong base (predicted)[5] |

Experimental Protocols

This section details generalized, standard laboratory procedures for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis Protocol: Reductive Amination

A plausible and common method for the synthesis of N-Ethyl-N'-phenylethylenediamine is via reductive amination.

Objective: To synthesize N-Ethyl-N'-phenylethylenediamine from N-phenylethylenediamine and acetaldehyde.

Materials:

-

N-phenylethylenediamine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-phenylethylenediamine (1 equivalent) in the chosen solvent (DCM or DCE).

-

Imine Formation: Add acetaldehyde (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the stirred solution. The reaction is often exothermic and may require cooling with an ice bath.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-Ethyl-N'-phenylethylenediamine.

Physicochemical Property Determination

The melting point is a key indicator of purity.[6][7]

Apparatus:

Procedure:

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.[9]

-

Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[9]

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.[8]

-

Heating: Heat the sample rapidly to get an approximate melting range, then allow the apparatus to cool.[7] For an accurate measurement, heat again at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[7]

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2. A narrow range (0.5-1.0°C) typically indicates a pure compound.[7]

For liquid samples, the boiling point is a crucial physical constant. The Thiele tube method is suitable for small sample volumes.[10]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Setup: Fill the Thiele tube with mineral oil. Place a small amount of the liquid sample into the small test tube and attach it to the thermometer.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the sample liquid.[10]

-

Heating: Immerse the assembly in the Thiele tube and gently heat the side arm.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[11] It is also important to record the atmospheric pressure as the boiling point is pressure-dependent.[12]

Solubility provides insights into the polarity and functional groups of a molecule.[13]

Materials:

-

Test tubes

-

Sample compound

-

Solvents: Water, 5% HCl, 5% NaOH, Diethyl ether, Hexane

Procedure:

-

Initial Test in Water: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of water. Shake vigorously for 60 seconds.[14][15] Observe if the compound dissolves completely.

-

pH Test (if water-soluble): If the compound is soluble in water, test the solution with litmus paper to determine if it is acidic or basic.[16]

-

Acid/Base Solubility (if water-insoluble): If the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH solutions separately.[15][16]

-

Solubility in 5% HCl indicates a basic functional group (e.g., an amine).

-

Solubility in 5% NaOH indicates an acidic functional group.

-

-

Organic Solvent Solubility: Test the solubility in organic solvents like diethyl ether or hexane to assess its polarity. The "like dissolves like" principle generally applies.[14]

The pKa value quantifies the basicity of the amine functional groups. Potentiometric titration is a standard method.

Apparatus:

-

pH meter with a glass electrode[17]

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Solution Preparation: Prepare a dilute aqueous solution of the amine of a known concentration (e.g., 0.05 M).[18]

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[17]

-

Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the acid titrant.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the titration curve. The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa of the conjugate acid. For a diamine, two equivalence points and two pKa values may be observed.

Mandatory Visualizations

Structural Isomers of this compound

Caption: The two primary structural isomers for the chemical name this compound.

Proposed Synthesis Workflow

Caption: A proposed synthetic pathway for N-Ethyl-N'-phenylethylenediamine via reductive amination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. keyorganics.net [keyorganics.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. nbinno.com [nbinno.com]

- 5. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-N-phenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of N-Ethyl-N-phenylethylenediamine. Drawing from available spectroscopic, crystallographic, and computational data of the molecule and its close analogs, this document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Identification

This compound, a substituted diamine, possesses a flexible backbone amenable to various conformational states. Its structure consists of a phenyl ring and an ethyl group attached to one of the nitrogen atoms of an ethylenediamine core.

Table 1: Molecular Identifiers for this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number | IUPAC Name | SMILES | InChIKey |

| This compound | C₁₀H₁₆N₂ | Not readily available | N-ethyl-N'-phenylethane-1,2-diamine | CCN(CCNc1ccccc1) | Not readily available |

| N-Phenylethylenediamine | C₈H₁₂N₂ | 1664-40-0 | N-phenylethane-1,2-diamine | C1=CC=C(C=C1)NCCN | OCIDXARMXNJACB-UHFFFAOYSA-N |

| N,N-Diethyl-N'-phenylethylenediamine | C₁₂H₂₀N₂ | 1665-59-4 | N'-(2-(diethylamino)ethyl)aniline | CCN(CC)CCNc1ccccc1 | QUMIGAREEPSVLG-UHFFFAOYSA-N |

Conformational Analysis

Torsional Angles and Steric Hindrance

The dihedral angles within the ethylenediamine moiety and the orientation of the N-phenyl group are critical in determining the molecule's overall shape. Studies on N-aryl amides suggest that the conformational preferences are a delicate balance between steric repulsion and electronic effects.[1] For 3° N-alkyl-N-aryl amides, allylic strain between the N-bound substituents often forces the aryl group to rotate out of the plane of the amide.[1] A similar principle can be applied to this compound, where steric hindrance between the ethyl group and the phenyl ring will influence the torsional angle around the N-C(phenyl) bond.

Insights from Analogous Crystal Structures

The crystal structure of N¹-phenyl-N⁴-[(E)-(pyren-1-yl)methylidene]benzene-1,4-diamine reveals that the dihedral angle between the central benzene ring and the terminal N-phenyl ring is 43.43 (9)°.[2] This significant twist from planarity is indicative of the steric and electronic interactions at play. It is reasonable to infer that this compound would also adopt a non-planar conformation with a notable dihedral angle between the phenyl ring and the plane of the ethylenediamine backbone.

Table 2: Key Dihedral Angles in a Related N-phenyl Diamine Structure

| Compound | Torsion Angle | Value (°) | Reference |

| N¹-phenyl-N⁴-[(E)-(pyren-1-yl)methylidene]benzene-1,4-diamine | C(central ring)-N-C(phenyl)-C(phenyl) | 43.43 (9) | [2] |

This data suggests that computational modeling would be a valuable tool to further elucidate the preferred conformations and the energy barriers between them for this compound.

Spectroscopic Data

While a complete set of assigned spectroscopic data for this compound is not published, data from analogous compounds can be used for interpretation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be characterized by signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the ethylenediamine backbone (complex multiplets), and the aromatic protons of the phenyl group. The chemical shifts of the methylene protons adjacent to the nitrogen atoms would be particularly sensitive to the molecule's conformation and the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of ethylenediamine shows characteristic N-H stretching and bending vibrations.[3] For this compound, one would expect to see N-H stretching bands (for the secondary amine), C-H stretching bands from the aromatic and aliphatic groups, and C=C stretching bands from the phenyl ring.

Mass Spectrometry

The mass spectrum of the closely related N,N-Diethyl-N'-phenylethylenediamine is available from the NIST WebBook, providing an example of the expected fragmentation patterns.[4]

Experimental Protocols: Synthesis

Several methods for the synthesis of N-substituted ethylenediamine derivatives have been reported. A common approach involves the nucleophilic substitution of a suitable amine with a haloalkylamine or the reductive amination of an aldehyde.

Representative Synthesis of N-Substituted Ethylenediamines

A general method for the synthesis of N-substituted ethylenediamines involves the reaction of an amine with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis.[5] Another approach is the reaction of an amine with 2-chloroethylamine hydrochloride.[5]

A representative, though not specific to the title compound, experimental procedure for the N-alkylation of an aniline derivative is as follows:

Reductive Amination for the Preparation of N-ethyl-2,6-diethyl aniline [6]

-

Catalyst Activation: To a flask containing Pd/C (0.5 mmol), a mixture of 2-propanol (90 ml) is added. Ammonium formate (50 mmol) dissolved in water (10 ml) is then transferred to the same flask. The reaction mixture is stirred for 5 minutes to activate the Pd/C.

-

Reaction: 2,6-diethyl aniline (5 mmol) and acetaldehyde (5 mmol) are added to the reaction mixture and stirred for 30 minutes at room temperature.

-

Work-up: The reaction progress is monitored by TLC. Upon completion, the Pd/C catalyst is filtered off on celite, and the solvent is removed under reduced pressure at 45-50°C.

-

Purification: The reaction mixture is then diluted with Dichloromethane and washed with a brine solution. The organic phase is separated and dried over Na₂SO₄. The organic layer is then distilled under reduced pressure. The residue is purified by silica gel column chromatography using an Ethyl Acetate/Cyclohexane solvent system.[6]

This protocol can be adapted for the synthesis of this compound by using N-phenylethylenediamine as the starting amine and acetaldehyde as the ethylating agent.

Logical Relationships and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Molecular components of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Biological Context and Potential Applications

While specific signaling pathways involving this compound are not well-documented, derivatives of N-phenylethylenediamine have shown potential biological activities. For instance, N-phenylethylenediamine itself has been reported to exhibit anti-inflammatory activity, possibly through the inhibition of prostaglandin synthesis.[7] Furthermore, some aminodiphenylamine derivatives have been evaluated for their antimicrobial and antibiofilm activities.[8][9] These findings suggest that this compound and its analogs could be of interest in drug discovery programs targeting inflammation and microbial infections.

Caption: Potential biological activities of N-phenylethylenediamine derivatives.

Conclusion

This technical guide has synthesized the available information on the molecular structure and conformation of this compound. While a complete experimental dataset for the title compound is not yet available, analysis of its structural analogs provides a strong foundation for understanding its chemical behavior. The provided synthesis protocols and discussion of its potential biological relevance offer a starting point for further research and development in various scientific and industrial applications. Future work should focus on obtaining precise crystallographic and spectroscopic data for this compound to validate the inferred conformational models and to fully characterize this versatile molecule.

References

- 1. Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of N 1-phenyl-N 4-[(E)-(pyren-1-yl)methylidene]benzene-1,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethylenediamine [webbook.nist.gov]

- 4. N,N-Diethyl-N'-phenylethylenediamine [webbook.nist.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. jocpr.com [jocpr.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives [mdpi.com]

CAS number and registry information for N-Ethyl-N-phenylethylenediamine

An In-depth Technical Guide to N-Phenylethylenediamine

Authoritative Overview for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The query for "N-Ethyl-N-phenylethylenediamine" does not correspond to a commonly registered chemical substance with a unique CAS number. It is likely that the intended compound is N-Phenylethylenediamine , which is a structurally related and well-documented chemical. This guide will focus on N-Phenylethylenediamine. Another possibility is N,N-Diethyl-N'-phenylethylenediamine, which has the CAS number 1665-59-4.[1]

Core Registry and Chemical Identity

N-Phenylethylenediamine is an organic compound featuring both a phenyl and an ethylenediamine moiety.[2] It serves as a crucial building block in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[2] Its chemical structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis.[2]

Table 1: Chemical and Physical Properties of N-Phenylethylenediamine

| Property | Value | Source |

| CAS Number | 1664-40-0 | [3][4] |

| Molecular Formula | C₈H₁₂N₂ | [2][3] |

| Molecular Weight | 136.19 g/mol | [5] |

| Boiling Point | 262-264 °C (lit.) | [5] |

| Density | 1.041 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.587 (lit.) | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Storage Temperature | 2-8°C | [5] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

Table 2: Synonyms and Identifiers for N-Phenylethylenediamine

| Identifier Type | Identifier | Source |

| Synonyms | N-(2-Aminoethyl)aniline, 1,2-Ethanediamine, N-phenyl-, N-Phenyl-1,2-ethanediamine, N'-phenylethane-1,2-diamine | [3] |

| EC Number | 216-773-4 | [5] |

| Beilstein/REAXYS | 508205 | [5] |

| PubChem CID | 74270 | [3] |

| MDL Number | MFCD00008162 | [5] |

Biological Activity and Potential Therapeutic Relevance

N-Phenylethylenediamine has demonstrated anti-inflammatory properties, which are thought to be linked to its ability to inhibit prostaglandin synthesis.[2] Prostaglandins are lipid compounds that are involved in the inflammatory response, and their inhibition is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7][8]

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effect of N-Phenylethylenediamine is hypothesized to occur through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.[6][8]

References

- 1. N,N-DIETHYL-N'-PHENYLETHYLENEDIAMINE CAS#: 1665-59-4 [amp.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

solubility characteristics of N-Ethyl-N-phenylethylenediamine in various solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the solubility characteristics of N-Ethyl-N-phenylethylenediamine. However, a thorough search of scientific literature and chemical databases did not yield specific quantitative or qualitative solubility data for this compound. The information presented herein is based on the known solubility of the closely related parent compound, N-phenylethylenediamine, and established principles of chemical solubility. All data for the related compound should be considered as an estimation and a starting point for experimental validation.

Introduction

This compound is a substituted diamine with potential applications in organic synthesis, medicinal chemistry, and materials science. Understanding its solubility in various solvents is crucial for its effective use in these fields, impacting reaction kinetics, purification processes, and formulation development. This guide provides an in-depth look at the predicted solubility of this compound based on available data for a structural analog.

Predicted Solubility Profile

While specific experimental data for this compound is not available, the solubility of the parent compound, N-phenylethylenediamine, offers valuable insights. The introduction of an ethyl group to one of the nitrogen atoms in N-phenylethylenediamine is expected to decrease the overall polarity of the molecule. This structural modification will likely lead to:

-

Decreased solubility in polar solvents: The presence of the nonpolar ethyl group will reduce the molecule's ability to form hydrogen bonds with polar solvents like water.

-

Increased solubility in nonpolar organic solvents: The enhanced lipophilic character will likely improve its solubility in solvents such as chloroform and other hydrocarbons.

The following table summarizes the qualitative solubility data for the parent compound, N-phenylethylenediamine. This information can serve as a preliminary guide for solvent selection when working with this compound, with the understanding that the solubility in polar solvents may be lower and in nonpolar solvents may be higher for the ethylated derivative.

Table 1: Qualitative Solubility of N-phenylethylenediamine

| Solvent | Qualitative Solubility | Citation |

| N,N-Dimethylformamide (DMF) | Very Soluble | [1] |

| Methanol | Soluble | [1] |

| Glacial Acetic Acid | Sparingly Soluble | [1] |

| Water | Moderately Soluble | [2] |

| Chloroform | Very Slightly Soluble | [1] |

| Water | Practically Insoluble | [1] |

Note: The conflicting reports on water solubility ("Moderately Soluble" vs. "Practically Insoluble") may be due to differences in experimental conditions or purity of the compound tested. It is reasonable to infer that this compound will have low solubility in water.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, experimental determination is necessary. A common and reliable method is the isothermal equilibrium method, followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

For viscous solvents or fine suspensions, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Technical Guide to the Spectroscopic Characterization of N-substituted Phenylethylenediamines

Spectroscopic Data Summary for N-phenylethylenediamine

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-phenylethylenediamine.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts for N-phenylethylenediamine [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.14 | m | Aromatic C-H |

| 6.67 | m | Aromatic C-H |

| 6.58 | m | Aromatic C-H |

| 4.10 | s (broad) | N-H |

| 3.07 | t | -CH₂-NH-Ph |

| 2.82 | t | -CH₂-NH₂ |

| 1.30 | s (broad) | -NH₂ |

Solvent: CDCl₃, Frequency: 399.65 MHz

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for N-phenylethylenediamine [2]

| Chemical Shift (ppm) | Assignment |

| 148.4 | Aromatic C-N |

| 129.3 | Aromatic C-H |

| 117.5 | Aromatic C-H |

| 113.0 | Aromatic C-H |

| 47.9 | -CH₂-NH-Ph |

| 43.8 | -CH₂-NH₂ |

Solvent: CDCl₃

Infrared (IR) Spectroscopic Data

Table 3: Key IR Absorption Bands for N-phenylethylenediamine [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H Stretch (Amine) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1500, 1450 | Strong | Aromatic C=C Bending |

| 1350-1250 | Strong | C-N Stretch |

| 750, 690 | Strong | Aromatic C-H Out-of-Plane Bend |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of N-phenylethylenediamine [3]

| m/z | Relative Intensity (%) | Assignment |

| 136 | 30 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [C₆H₅NHCH₂]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

| 30 | 95 | [CH₂NH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Synthesis of N-Ethyl-N'-phenylethylenediamine

This protocol is adapted from a general method for the synthesis of N-substituted ethylenediamines.[4]

-

Reaction Setup: To a solution of N-phenylethylenediamine (1 eq.) in a suitable solvent such as ethanol, add acetaldehyde (1.1 eq.) and a reducing agent like sodium borohydride (1.5 eq.) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6]

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.[7]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.[8]

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

Separation and Ionization: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. As the components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).[9]

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. N-PHENYLETHYLENEDIAMINE(1664-40-0) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for Handling N-Ethyl-N-phenylethylenediamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and recommended safety precautions for handling N-Ethyl-N-phenylethylenediamine (CAS No. 23730-69-0). Due to the limited publicly available toxicological data for this specific compound, this guide extrapolates information from structurally related analogues, namely N-Ethylaniline and N-Phenylethylenediamine, to provide a thorough assessment of potential risks and safe handling procedures.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its analogues is presented below. This information is crucial for understanding the substance's behavior and potential for exposure.

| Property | This compound | N-Phenylethylenediamine[1] | N-Ethylaniline[2][3][4] |

| CAS Number | 23730-69-0 | 1664-40-0 | 103-69-5 |

| Molecular Formula | C₁₀H₁₆N₂ | C₈H₁₂N₂ | C₈H₁₁N |

| Molecular Weight | 164.25 g/mol | 136.19 g/mol | 121.18 g/mol |

| Appearance | - | Colorless to pale yellow liquid or solid[5] | Dark liquid with an aromatic odor[2] |

| Boiling Point | - | 262-264 °C[1] | 205 °C[2] |

| Melting Point | - | - | -63 °C[2] |

| Flash Point | - | 113 °C (closed cup)[1] | 85 °C (open cup) |

| Density | - | 1.041 g/mL at 25 °C[1] | 0.963 g/mL[2] |

| Solubility | - | Moderately soluble in water, more soluble in organic solvents[5] | Insoluble in water[2] |

Hazard Identification and Classification

Based on the hazard classifications of its analogues, this compound is anticipated to be a hazardous substance. The GHS hazard classifications for the related compounds are summarized below.

| Hazard Class | N-Phenylethylenediamine[1] | N-Ethylaniline[3] |

| Acute Toxicity (Oral) | Not Classified | Toxic if swallowed |

| Acute Toxicity (Dermal) | Not Classified | Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Not Classified | Toxic if inhaled |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B) | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes severe skin burns and eye damage (Category 1B) | Causes serious eye irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | May cause damage to organs through prolonged or repeated exposure |

Hazard Statements for Analogues:

-

N-Phenylethylenediamine: H314 - Causes severe skin burns and eye damage.[1]

-

N-Ethylaniline: H301+H311+H331 - Toxic if swallowed, in contact with skin or if inhaled; H373 - May cause damage to organs through prolonged or repeated exposure.[3]

Given these classifications, it is prudent to handle this compound as a substance that is potentially corrosive to the skin and eyes, toxic by multiple routes of exposure, and may cause target organ damage with repeated exposure.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is lacking, the following standard toxicological assays would be essential for a comprehensive safety assessment. These protocols are based on OECD and other internationally recognized guidelines.

3.1. Acute Toxicity Studies

-

Acute Oral Toxicity (OECD Guideline 423): This study would determine the acute toxic effects of a single oral dose. The substance would be administered to fasted animals, and mortality and clinical signs observed over 14 days.

-

Acute Dermal Toxicity (OECD Guideline 402): This test assesses the toxicity following a single dermal application. The substance is applied to a small area of the skin, and the animals are observed for 14 days.

-

Acute Inhalation Toxicity (OECD Guideline 403): This protocol evaluates the effects of inhaling the substance as a vapor, dust, or aerosol for a short period.

3.2. Irritation and Corrosivity Studies

-

In Vitro Skin Corrosion (OECD Guideline 431): This test uses reconstructed human epidermis to assess the corrosive potential of the chemical, reducing the need for animal testing.

-

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Guideline 437): An in vitro method to assess the potential for a substance to cause severe eye damage.

3.3. Genotoxicity Studies

-

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471): This in vitro assay is used to detect the potential of a substance to induce mutations in bacteria.

-

In Vitro Chromosomal Aberration Test (OECD Guideline 473): This test identifies substances that may cause structural chromosome aberrations in cultured mammalian cells.

Potential Toxicological Pathways and Mechanisms

The toxicity of aromatic amines is often linked to their metabolism, which can lead to the formation of reactive intermediates. While the specific metabolic pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on related compounds.

This diagram illustrates a plausible mechanism where this compound undergoes N-hydroxylation by cytochrome P450 enzymes, a common metabolic step for aromatic amines. This can lead to the formation of a reactive nitrenium ion, which can then bind to cellular macromolecules like DNA and proteins, or induce oxidative stress, ultimately leading to toxic endpoints such as mutagenicity, carcinogenicity, and cell death.

Safe Handling and Emergency Procedures

Given the potential hazards, stringent safety measures are required when handling this compound.

5.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

5.3. Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

5.4. First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.5. Spill and Waste Disposal

-

In case of a spill, evacuate the area and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While specific toxicological data for this compound is not extensive, a precautionary approach based on the known hazards of its structural analogues is essential. It should be handled as a potentially corrosive and toxic substance, with appropriate engineering controls, personal protective equipment, and emergency procedures in place. Further research is warranted to fully characterize the toxicological profile of this compound.

References

A Technical Guide to N-Ethyl-N-phenylethylenediamine: Historical Context, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl-N-phenylethylenediamine, a substituted diamine with significant potential in various chemical and pharmaceutical applications. While specific historical records detailing the initial discovery of this exact molecule are scarce, its development can be understood within the broader context of the exploration of N-aryl-N'-alkylethylenediamines, which gained prominence in the mid-20th century for their utility as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Historical Development: An Inferred Timeline

The synthesis and investigation of N-substituted ethylenediamines appear in the chemical literature around the mid-20th century. Patents from that era, such as US Patent 2,654,758 filed in 1948, describe the preparation of related compounds like N,N-dimethyl-N'-phenylethylenediamine. This suggests that the fundamental chemical transformations required for the synthesis of this compound were well-established during this period. The development of this class of compounds was likely driven by the need for versatile chemical intermediates with tailored properties for various industrial applications.

The general synthetic approach to N-aryl-N'-alkylethylenediamines involves the alkylation of an arylamine or an ethylenediamine derivative. The availability of starting materials and the robustness of these synthetic methods would have made this compound an accessible target for organic chemists of the time.

Physicochemical Properties

| Property | N-phenylethylenediamine | N,N-Diethyl-N'-phenylethylenediamine | This compound (Estimated) |

| CAS Number | 1664-40-0[1][2][3][4][5] | 1665-59-4[6] | Not Assigned |

| Molecular Formula | C₈H₁₂N₂[3][4] | C₁₂H₂₀N₂[6] | C₁₀H₁₆N₂ |

| Molecular Weight | 136.19 g/mol [1] | 192.30 g/mol | 164.25 g/mol |

| Boiling Point | 262-264 °C | - | ~280-300 °C |

| Density | 1.041 g/mL at 25 °C | - | ~1.0 g/mL |

| Refractive Index | n20/D 1.587 | - | ~1.56-1.58 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for N-alkylation of amines. A common and historically relevant approach is the reductive amination of N-phenylethylenediamine with acetaldehyde or the direct alkylation of N-phenylethylenediamine with an ethyl halide.

Proposed Synthesis Workflow

References

- 1. N-苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-PHENYLETHYLENEDIAMINE | 1664-40-0 [amp.chemicalbook.com]

- 6. N,N-Diethyl-N'-phenylethylenediamine [webbook.nist.gov]

commercial suppliers and purity grades of N-Ethyl-N-phenylethylenediamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-Ethyl-N-phenylethylenediamine, a substituted ethylenediamine derivative of interest in synthetic chemistry and potentially in drug discovery. Due to the limited commercial availability and published data for this compound, this guide also includes information on closely related and more readily available analogs to provide a broader context for researchers.

Commercial Availability and Purity Grades

Direct commercial suppliers for this compound are not widely documented. However, isomers and related N-substituted phenylethylenediamines are available from various chemical vendors. Researchers interested in this scaffold may consider sourcing these related compounds or pursuing custom synthesis.

Below is a summary of commercially available, structurally related compounds. It is crucial to verify the exact identity and purity of any sourced material.

| Compound Name | Supplier | CAS Number | Purity/Grade | Notes |

| N-(2-aminoethyl)-N-ethylaniline | Key Organics | 23730-69-0 | Not Specified | Isomer of this compound. |

| N-Phenylethylenediamine | Sigma-Aldrich | 1664-40-0 | 98% | Unsubstituted on the ethylamino group.[1][2] |

| Fisher Scientific | 1664-40-0 | 99% | Unsubstituted on the ethylamino group.[3] | |

| N,N-Diethyl-p-phenylenediamine | Sigma-Aldrich | 93-05-0 | 97% | Di-ethylated on one nitrogen and has a p-phenylene core. |

| N'-(t-Boc)-N-phenylethane-1,2-diamine | Not specified in search results | Not specified | Not specified | A protected derivative that could serve as a synthetic precursor. |

| N-(2-Cyanoethyl)-N-ethylaniline | TCI America, Lab Pro Inc. | 148-87-8 | min 98.0% | A related aniline derivative.[4][5][6] |

Note: The purity and specifications of chemical compounds can vary between suppliers and batches. It is essential to obtain and consult the Certificate of Analysis (CoA) for detailed information.

Physicochemical Properties

The following table summarizes key physicochemical properties for N-Phenylethylenediamine, a closely related and more extensively characterized compound. These properties can serve as an estimate for this compound, although substitution will influence these values.

| Property | Value (for N-Phenylethylenediamine) |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol [1][2] |

| Boiling Point | 262-264 °C (lit.)[1][2] |

| Density | 1.041 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.587 (lit.)[1][2] |

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example and may require optimization.

Reaction: Reductive amination of N-phenylethylenediamine with acetaldehyde.

Materials:

-

N-Phenylethylenediamine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of N-phenylethylenediamine (1 equivalent) in DCE or DCM, add acetaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Purification and Characterization

-

Purification: The primary method for purification is silica gel column chromatography. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. For the parent N-phenylethylenediamine, ¹H NMR data is available which can be used as a reference.[7]

-

Mass Spectrometry (MS): To determine the molecular weight. The NIST WebBook provides mass spectrometry data for the related N,N-Diethyl-N'-phenylethylenediamine.[8]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Potential Applications in Drug Development and Signaling Pathways

Phenethylamine and its derivatives are a well-established class of compounds with significant activity in the central nervous system. Many of these compounds interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Given its structural similarity to other phenethylamines, this compound could potentially act as a ligand for these transporters. The interaction with the dopamine transporter is of particular interest due to its role in regulating dopamine levels in the brain, which is implicated in various neurological and psychiatric conditions.[9][10][11]

Hypothetical Signaling Pathway Interaction

The following diagram illustrates the potential interaction of a phenethylamine-based compound, such as this compound, with the dopamine transporter at the presynaptic terminal.

Caption: Potential modulation of dopamine reuptake by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of a substituted ethylenediamine derivative like this compound.

Caption: Workflow for synthesis and characterization of this compound.

References

- 1. N-Phenylethylenediamine 98 1664-40-0 [sigmaaldrich.com]

- 2. N-Phenylethylenediamine 98 1664-40-0 [sigmaaldrich.com]

- 3. N-Phenylethylenediamine, 99% | Fisher Scientific [fishersci.ca]

- 4. labproinc.com [labproinc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. N-(2-Cyanoethyl)-N-ethylaniline 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. N-PHENYLETHYLENEDIAMINE(1664-40-0) 1H NMR spectrum [chemicalbook.com]

- 8. N,N-Diethyl-N'-phenylethylenediamine [webbook.nist.gov]

- 9. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 11. β-Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in Caenorhabditis elegans dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Lack of Documented Use of N-Ethyl-N-phenylethylenediamine as an HPLC Derivatizing Agent

A comprehensive review of scientific literature and chemical application databases reveals no established use of N-Ethyl-N-phenylethylenediamine as a derivatizing agent for High-Performance Liquid Chromatography (HPLC) analysis.

Despite a thorough search for application notes, protocols, and research articles, no specific methods detailing the use of this compound for the derivatization of analytes prior to HPLC separation and detection were found. Derivatization in HPLC is a technique used to chemically modify an analyte to enhance its detectability (e.g., by adding a chromophore for UV detection or a fluorophore for fluorescence detection) or to improve its chromatographic properties.[1] Reagents for derivatization are typically well-characterized, with established reaction conditions and a history of successful application in analytical methods.

Searches for "this compound" primarily yield information related to its synthesis or its role as a chemical intermediate in other manufacturing processes. For instance, methods for the synthesis of N-ethylethylenediamine and related compounds are documented. While this compound is commercially available, its application as an analytical reagent for derivatization in HPLC is not described in the available literature.

In contrast, literature searches did yield information on structurally related or similarly named compounds that are used as derivatizing agents. For example, N-(1-phenylethyl)maleimide has been systematically compared to other reagents for the derivatization of biological thiols for analysis by liquid chromatography-mass spectrometry (LC-MS).[2] This highlights that while phenylethylamine moieties are present in some derivatizing agents, the specific compound this compound does not appear to be one of them.

Other common derivatizing agents for primary and secondary amines, a functional group present in this compound, include reagents like phenyl isothiocyanate, dansyl chloride, and o-phthalaldehyde (OPA).[1][3] These reagents are extensively documented with detailed protocols for a wide range of applications.

Due to the absence of any documented use of this compound as an HPLC derivatizing agent, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations. Creating such content would be speculative and would not meet the standards of accuracy required for scientific and research purposes.

For researchers and professionals in drug development seeking derivatization methods, it is recommended to consider well-established and validated reagents for the specific functional groups of the analytes of interest. Should you be interested in a detailed report on a commonly used derivatizing agent for a particular application (e.g., analysis of amino acids, catecholamines, or carboxylic acids), please specify the analyte class or an alternative reagent.

References

- 1. sdiarticle4.com [sdiarticle4.com]

- 2. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

pre-column derivatization techniques using N-Ethyl-N-phenylethylenediamine

Disclaimer: The user request specified "N-Ethyl-N-phenylethylenediamine" as the derivatizing agent. However, a comprehensive search of the scientific literature did not yield specific pre-column derivatization protocols using a reagent with this exact name. The search did identify a closely related and commonly used reagent, N-(1-naphthyl)ethylenediamine (NED) , which is a cornerstone of the Griess reaction for the analysis of nitrite and nitrate. This document provides detailed application notes and protocols for the use of NED in this context. Additionally, a general protocol for the pre-column derivatization of amines using a different, well-established reagent is provided as a representative example for researchers.

Application Note 1: Determination of Nitrite and Nitrate in Biological Fluids using Pre-column Derivatization with N-(1-naphthyl)ethylenediamine (NED) via the Griess Reaction and HPLC

Introduction:

The quantification of nitrite (NO₂⁻) and nitrate (NO₃⁻) in biological samples is crucial for research in various fields, including physiology, pharmacology, and environmental health, as they are stable metabolites of nitric oxide (NO). The Griess reaction is a well-established colorimetric method for nitrite determination. This application note details a sensitive and specific HPLC method based on pre-column derivatization of nitrite using the Griess reagent, which consists of sulfanilamide and N-(1-naphthyl)ethylenediamine (NED). Nitrate is measured following its enzymatic or chemical reduction to nitrite.

Principle:

The method involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this diazonium salt is coupled with N-(1-naphthyl)ethylenediamine (NED) to produce a stable and intensely colored azo dye. This derivative can be separated by reverse-phase HPLC and detected by UV-Vis spectrophotometry, typically at a wavelength of 540 nm.[1][2][3][4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Linearity Range (Nitrite) | 0.1 - 50 µM | [2][4] |

| Linearity Range (Nitrate) | 1 - 500 µM | [2][4] |

| Limit of Quantification (LOQ) for Nitrite | 66.7 nM | [2][4] |

| Detection Wavelength | 540 nm | [1][3][4] |

| Intra-day Assay Variation | < 8.77% | [2][4] |

| Inter-day Assay Variation | < 8.77% | [2][4] |

Experimental Protocol:

1. Reagents and Materials:

-

N-(1-naphthyl)ethylenediamine dihydrochloride (NED)

-

Sulfanilamide

-

Phosphoric acid (H₃PO₄)

-

Sodium nitrite (NaNO₂) standard

-

Sodium nitrate (NaNO₃) standard

-

Nitrate reductase or Cadmium column (for nitrate to nitrite reduction)

-

HPLC grade water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Biological sample (e.g., plasma, urine, cell culture media)

2. Preparation of Solutions:

-

Griess Reagent:

-

Solution A (Sulfanilamide): Dissolve 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B (NED): Dissolve 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in HPLC grade water.

-

Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use. This solution should be protected from light and used within a few hours.

-

-

Standard Solutions:

-

Prepare a 1 mM stock solution of sodium nitrite in HPLC grade water.

-

Prepare a 10 mM stock solution of sodium nitrate in HPLC grade water.

-

Prepare working standards by serial dilution of the stock solutions in the appropriate sample matrix (e.g., deproteinized plasma).

-

3. Sample Preparation:

-

Plasma/Serum: Deproteinize the sample by adding 3 volumes of cold methanol or acetonitrile, vortexing, and centrifuging at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.

-

Urine/Cell Culture Media: Dilute the sample with HPLC grade water as needed to fall within the linear range of the assay. Centrifuge to remove any particulate matter.

4. Nitrate Reduction (if measuring total NOx):

-

To a known volume of the prepared sample, add nitrate reductase and its cofactors according to the manufacturer's instructions and incubate to convert nitrate to nitrite.

-

Alternatively, pass the sample through a cadmium column to achieve chemical reduction of nitrate to nitrite.

5. Derivatization Procedure:

-

To 100 µL of the prepared sample (or standard), add 100 µL of the working Griess reagent.

-

Vortex the mixture and allow it to react at room temperature for 10-15 minutes, protected from light.

-

The solution will develop a pink to purple color, indicating the formation of the azo dye.

-

Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.

6. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol) in a ratio of 80:20 (v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector: UV-Vis detector set at 540 nm.

7. Data Analysis:

-

Identify the peak corresponding to the NED-azo dye based on its retention time, as determined by injecting a derivatized nitrite standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of nitrite (and nitrate, if reduced) in the samples by interpolating their peak areas from the calibration curve.

Diagrams:

Caption: Griess reaction signaling pathway.

Caption: Experimental workflow for HPLC-Griess analysis.

Application Note 2: General Protocol for Pre-column Derivatization of Primary and Secondary Amines for HPLC-FLD Analysis

Introduction:

Many small amine-containing molecules, including neurotransmitters, amino acids, and pharmaceuticals, lack a strong chromophore or fluorophore, making their detection by HPLC with UV-Vis or fluorescence detection challenging. Pre-column derivatization with a fluorescent labeling agent can significantly enhance detection sensitivity and selectivity. This application note provides a general protocol for the derivatization of primary and secondary amines using a common fluorescent reagent, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), as an example.

Principle:

NBD-Cl reacts with primary and secondary amines under alkaline conditions to form highly fluorescent and stable derivatives. These derivatives are more hydrophobic than the parent amines, leading to better retention on reverse-phase HPLC columns. The derivatized amines can be detected with high sensitivity using a fluorescence detector.[5]

Quantitative Data Summary (Example for Dimethylamine and Diethylamine with NBD-Cl):

| Parameter | Dimethylamine (DMA) | Diethylamine (DEA) | Reference |

| Linearity Range | 0.5 - 10 ng/mL | 5 - 100 ng/mL | [5] |

| Excitation Wavelength (λex) | 450 nm | 450 nm | [5] |

| Emission Wavelength (λem) | 540 nm | 540 nm | [5] |

| Accuracy (% Recovery) | 98.2 - 102.0% | 98.2 - 102.0% | [5] |

| Precision (%RSD) | < 2.9% | < 2.9% | [5] |

Experimental Protocol:

1. Reagents and Materials:

-

7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

-

Borate buffer (e.g., 20 mM, pH 11.0)

-

Amine standards (e.g., dimethylamine, diethylamine)

-

HPLC grade water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Sample containing primary or secondary amines

2. Preparation of Solutions:

-

NBD-Cl Solution: Prepare a solution of NBD-Cl in a suitable organic solvent like acetonitrile (e.g., 0.33 mg/mL). This solution should be freshly prepared and protected from light.

-

Borate Buffer: Prepare a borate buffer and adjust the pH to the optimal level for the reaction (typically pH 9-11).[5]

-

Standard Solutions: Prepare stock solutions of the amine standards in HPLC grade water and perform serial dilutions to create working standards.

3. Sample Preparation:

-

The sample preparation will vary depending on the matrix. For pharmaceutical formulations, a solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove interfering substances.[5] For biological fluids, deproteinization as described in Application Note 1 may be required.

4. Derivatization Procedure:

-

In a reaction vial, combine 200 µL of the sample or standard, 50 µL of borate buffer, and 150 µL of the NBD-Cl solution.[5]

-

Vortex the mixture for 1 minute.[5]

-

Heat the vial in a heating block at a specific temperature and for a set time (e.g., 70 °C for 30 minutes).[5]

-

After heating, immediately cool the vial (e.g., in a freezer for 1 minute) to stop the reaction.[5]

-

Inject an appropriate volume of the derivatized sample into the HPLC system.

6. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient elution is often used. For example:

-

Eluent A: Phosphoric Acid Buffer (20 mM, pH = 2.8)

-

Eluent B: Methanol

-

A typical gradient might start with a low percentage of Eluent B, which is gradually increased to elute the more hydrophobic derivatives.

-

-

Flow Rate: 0.8 - 1.0 mL/min

-

Column Temperature: 40 °C

-

Detector: Fluorescence detector set to the appropriate excitation and emission wavelengths for the NBD derivatives (e.g., λex = 450 nm, λem = 540 nm).[5]

7. Data Analysis:

-

Identify the peaks of the derivatized amines based on their retention times from the analysis of standards.

-

Generate a calibration curve by plotting the peak areas of the standards versus their concentrations.

-

Quantify the amines in the samples by comparing their peak areas to the calibration curve.

Diagrams:

Caption: General reaction of NBD-Cl with an amine.

Caption: Workflow for amine derivatization and HPLC-FLD.

References

- 1. A NEW PRE-COLUMN DERIVATIZATION METHOD FOR DETERMINATION OF NITRITE AND NITRATE IN HUMAN PLASMA BY HPLC | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: N-Ethyl-N-phenylethylenediamine in Biological Sample Analysis

A thorough review of scientific literature and analytical methodology databases did not yield specific applications or established protocols for the use of N-Ethyl-N-phenylethylenediamine in the analysis of biological samples. The search for this particular compound as a derivatizing agent, analytical standard, or metabolite in a biological context did not provide any concrete examples of its use in HPLC, GC-MS, or other common analytical techniques for biological matrices.

The requested application notes and protocols for this compound could not be generated due to the absence of published research detailing its use in this field. It is possible that the compound is not commonly employed for this purpose, or its use is documented in proprietary or less accessible sources.

However, the query suggests an interest in the derivatization of analytes in biological samples for enhanced detection and quantification. To address this interest, we provide a detailed application note and protocol for a related and widely used compound, N-ethylmaleimide (NEM) , which is frequently utilized for the derivatization of thiols in biological samples. This example is intended to serve as a guide to the principles and practices of derivatization in biological analysis.

Alternative Application Note: Analysis of Biological Thiols using N-Ethylmaleimide (NEM) Derivatization

Introduction

The measurement of low-molecular-weight thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), in biological samples is crucial for understanding cellular redox status and oxidative stress.[1] These thiols are prone to oxidation during sample collection and processing, making their accurate quantification challenging.[1][2] Derivatization with N-ethylmaleimide (NEM) is a common strategy to protect the thiol groups from oxidation and to improve their chromatographic and mass spectrometric properties.[1][2] NEM reacts specifically with the sulfhydryl group of thiols under controlled pH conditions to form stable thioether derivatives.[1]

Principle of the Method

This method involves the derivatization of thiols in a biological sample (e.g., plasma, cell lysate) with NEM, followed by separation and quantification of the NEM-thiol adducts using reverse-phase high-performance liquid chromatography coupled with mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard can be employed for accurate quantification.

Workflow for Thiol Analysis using NEM Derivatization

Figure 1. General experimental workflow for the analysis of thiols in biological samples using NEM derivatization followed by LC-MS/MS analysis.

Experimental Protocol: Quantification of Thiols in Human Plasma

This protocol is a representative example and may require optimization for specific applications and instrumentation.

1. Materials and Reagents

-

N-Ethylmaleimide (NEM)

-

L-Cysteine, L-Homocysteine, L-Glutathione (for standards)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Ammonium formate

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Human plasma (collected with EDTA as anticoagulant)

-

Internal Standard (e.g., isotopically labeled NEM or a specific thiol)

2. Standard Solution Preparation

-

Prepare stock solutions of Cys, Hcy, and GSH (e.g., 1 mg/mL) in a suitable acidic buffer.

-